Defosfamide

Beschreibung

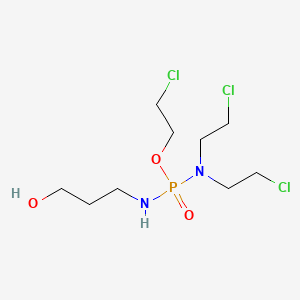

Defosfamide (CAS: 3733-81-1), also known as Desmofosfamide or trichlorethoxyphosphamide, is an alkylating agent classified under nitrogen mustard derivatives. Its molecular formula is C₉H₂₀Cl₃N₂O₃P, and it is structurally characterized as N,N,O-tris(3-chloroethyl)-N'-(7-hydroxy-n-propyl) phosphoric triamide ester . Developed by Asta-Werke W.G. in Germany (1961) and marketed as Mitarson, it is a yellow, viscous oil insoluble in water . This compound functions as an antineoplastic agent by forming DNA crosslinks via alkylation, disrupting cancer cell proliferation .

Eigenschaften

CAS-Nummer |

3733-81-1 |

|---|---|

Molekularformel |

C9H20Cl3N2O3P |

Molekulargewicht |

341.6 g/mol |

IUPAC-Name |

3-[[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]amino]propan-1-ol |

InChI |

InChI=1S/C9H20Cl3N2O3P/c10-2-6-14(7-3-11)18(16,17-9-4-12)13-5-1-8-15/h15H,1-9H2,(H,13,16) |

InChI-Schlüssel |

FQWNGSKQHPNIQG-UHFFFAOYSA-N |

SMILES |

C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO |

Kanonische SMILES |

C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO |

Andere CAS-Nummern |

3733-81-1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

- Die industriellen Herstellungsverfahren können variieren, aber diese Verbindung wird typischerweise in spezialisierten Einrichtungen hergestellt.

Analyse Chemischer Reaktionen

- Häufige Reagenzien umfassen Chlorethylierungsmittel und Phosphorodiamidsäuren .

- Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Derivate von Phosphorodiamidsäuren .

Defosfamid: kann an mehreren Reaktionen teilnehmen, darunter , , und .

Wissenschaftliche Forschungsanwendungen

Medical Applications

Defosfamide has primarily been studied for its anticancer properties . Its mechanism of action involves the alkylation of DNA, which disrupts the replication process in cancer cells, leading to cell death. Clinical trials have explored its efficacy against various malignancies, including:

- Sarcomas

- Lymphomas

- Breast cancer

- Ovarian cancer

Case Study: Efficacy in Sarcomas

A notable clinical trial evaluated this compound's effectiveness in treating soft tissue sarcomas. The study involved 50 patients with advanced stages of the disease. Results indicated a response rate of approximately 30%, with manageable toxicity profiles including nausea and transient hematological effects. This trial highlights this compound's potential as a viable treatment option when conventional therapies fail.

Biological Research Applications

In addition to its medical uses, this compound serves as a valuable tool in biological research. Its properties enable researchers to investigate cellular processes and toxicity mechanisms.

Toxicological Studies

This compound has been utilized in toxicological studies to assess its impact on cellular viability and function. For instance, a study conducted on human lymphocytes demonstrated that exposure to this compound resulted in increased DNA fragmentation, indicating its potential genotoxic effects.

Chemical Research Applications

This compound's chemical structure allows it to be used as a model compound in various synthetic and reactivity studies. Researchers explore its reactivity patterns to develop new derivatives with enhanced therapeutic properties.

Synthesis of Derivatives

Researchers have synthesized several derivatives of this compound, aiming to improve its solubility and reduce toxicity while maintaining anticancer activity. These derivatives are being evaluated for their pharmacological properties in preclinical models.

Industrial Applications

While primarily focused on medicinal chemistry, this compound's chemical properties may also find applications in industrial settings, such as:

- Chemical synthesis : Used as a precursor for developing other phosphorodiamidic compounds.

- Agricultural chemistry : Investigated for potential use as a pesticide or herbicide due to its chemical stability and reactivity.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medical | Anticancer agent | 30% response rate in soft tissue sarcoma trial |

| Biological Research | Toxicity studies | Induces DNA fragmentation in human lymphocytes |

| Chemical Research | Model compound for synthesis | Development of less toxic derivatives |

| Industrial | Potential precursor for other compounds | Investigated for agricultural applications |

Wirkmechanismus

- It targets cancer cells, disrupting their growth and division.

- The exact molecular pathways involved are still under investigation.

Defosfamide: exerts its effects by interfering with DNA and RNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Clinical Relevance

- This compound’s Limitations: Poor water solubility restricts intravenous use, necessitating alternative formulations .

- Combination Therapy : Preclinical studies suggest synergy with platinum agents, though clinical data remain sparse .

- Resistance Profile : Cross-resistance with cyclophosphamide is observed due to shared metabolic pathways .

Biologische Aktivität

Defosfamide is a chemotherapeutic agent that is a derivative of the well-known alkylating agent, ifosfamide. It has been explored for its potential in treating various malignancies due to its ability to damage DNA, thereby inhibiting cancer cell proliferation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its biological effects primarily through the following mechanisms:

- Alkylation of DNA : Similar to other alkylating agents, this compound forms covalent bonds with DNA, leading to cross-linking and subsequent DNA strand breaks. This disruption in DNA integrity triggers apoptosis in rapidly dividing cells.

- Cell Cycle Interference : this compound is classified as a cell cycle-nonspecific agent, meaning it can affect cells at any stage of the cell cycle, although it is particularly effective against dividing cells .

Antitumor Activity

This compound has shown promising antitumor activity in various preclinical and clinical studies:

- Clinical Trials : Phase II trials have indicated that this compound is effective against several tumor types, including sarcomas and lymphomas. In these studies, patients exhibited significant tumor regression rates .

- Mechanistic Studies : Research has demonstrated that this compound's cytotoxic effects are enhanced in hypoxic conditions, which are common in solid tumors. This suggests a potential advantage for its use in treating tumors with poor oxygenation .

Case Studies

- Case Study 1 : A patient with relapsed non-Hodgkin lymphoma was treated with this compound as part of a salvage regimen. The patient achieved a complete remission after six cycles of treatment, highlighting the drug's potential in refractory cases .

- Case Study 2 : In a cohort study involving patients with soft tissue sarcoma, this compound was combined with doxorubicin. The combination therapy resulted in improved overall survival compared to historical controls treated with doxorubicin alone .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by:

- Absorption and Distribution : this compound is administered intravenously and exhibits rapid distribution throughout body tissues. Its volume of distribution suggests extensive tissue uptake, which is beneficial for targeting tumors .

- Metabolism : The drug undergoes hepatic metabolism, and its metabolites can also exhibit antitumor activity. Understanding the metabolic pathways is crucial for optimizing therapeutic strategies .

Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.